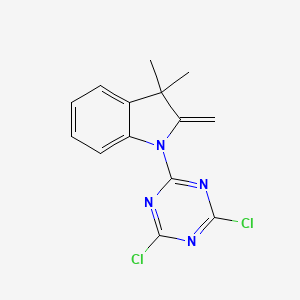
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dichloro groups and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate indoline derivative. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring. The reaction conditions often include refluxing the reactants in a suitable solvent like dioxane or dichloroethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form indole derivatives, while reduction reactions can yield dihydroindoline compounds.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines, thiols, and alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted triazine derivatives
- Indole and dihydroindoline compounds
- Schiff bases and other condensation products .
Scientific Research Applications
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
- 1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene
- 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole .
Uniqueness: 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methyleneindoline is unique due to its combination of a triazine ring and an indoline moiety, which imparts distinct chemical and photophysical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58502-55-9 |
|---|---|
Molecular Formula |
C14H12Cl2N4 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H12Cl2N4/c1-8-14(2,3)9-6-4-5-7-10(9)20(8)13-18-11(15)17-12(16)19-13/h4-7H,1H2,2-3H3 |
InChI Key |
AVJBTJCHKGLXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


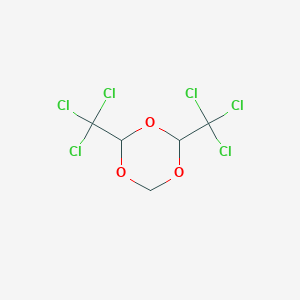

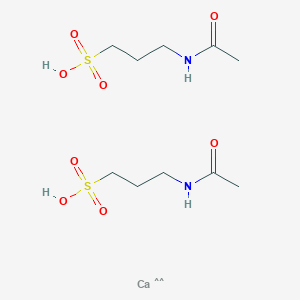
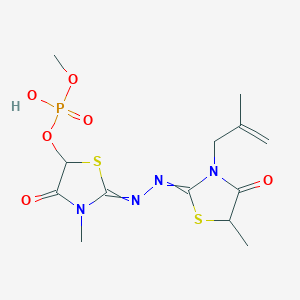

![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
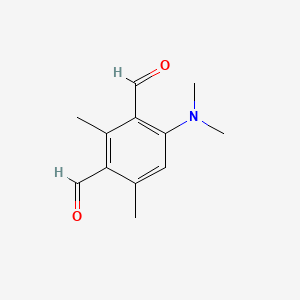
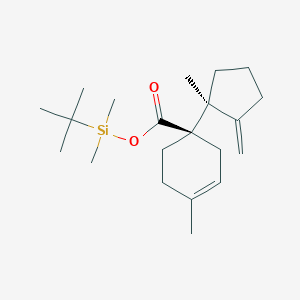
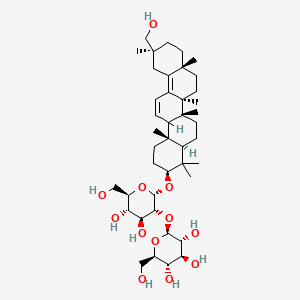

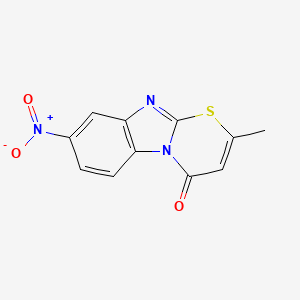
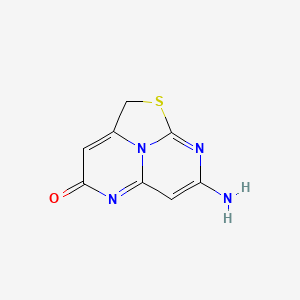
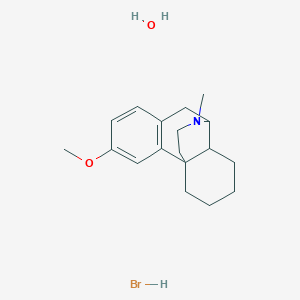
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)
